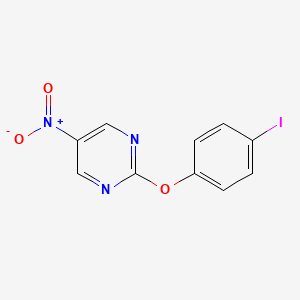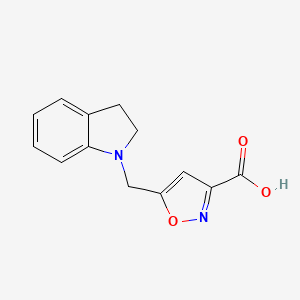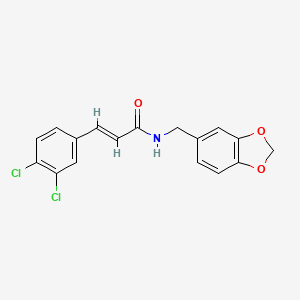![molecular formula C12H12ClN3O2 B7588012 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole, also known as CNMEI, is a chemical compound that has been recently studied in various scientific research applications. CNMEI is a heterocyclic compound that contains an imidazole ring and a nitro group. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole is not fully understood. However, it has been suggested that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the activity of the enzyme NADH:ubiquinone oxidoreductase, which is involved in the electron transport chain in mitochondria. Inhibition of this enzyme leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the activity of NADH:ubiquinone oxidoreductase, which leads to a decrease in ATP production and an increase in ROS production. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has also been shown to induce apoptosis in cancer cells. In addition, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, there are also limitations to using 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole in lab experiments. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole. One direction is to study its potential use as an anti-cancer agent in vivo. Another direction is to study its potential use as an anti-inflammatory agent in vivo. In addition, further studies are needed to understand the mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole and its potential side effects and toxicity. Finally, studies are needed to optimize the synthesis method of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole and to develop more effective analogs of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole.
Conclusion
In conclusion, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole, or 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole, is a chemical compound that has been studied for its potential use as an anti-cancer and anti-inflammatory agent. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has several advantages for lab experiments, there are also limitations to its use. Further studies are needed to optimize its synthesis method, understand its mechanism of action, and develop more effective analogs.
Métodos De Síntesis
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzaldehyde with ethylimidazole in the presence of a base. The reaction yields 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole as a yellow solid with a melting point of 108-109°C. Other methods of synthesis include the reaction of 2-chloro-5-nitrobenzaldehyde with imidazole and the reaction of 2-chloro-5-nitrobenzaldehyde with 2-ethylimidazole.
Aplicaciones Científicas De Investigación
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has also been shown to induce apoptosis in cancer cells. In addition, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been studied for its potential use as an anti-inflammatory agent. In vitro studies have shown that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propiedades
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-2-ethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-12-14-5-6-15(12)8-9-7-10(16(17)18)3-4-11(9)13/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYAQOLDPKXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)


![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)

![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)


![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)